

Application Notes and Protocols for 4-Oxohexanoic Acid in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 4-Oxohexanoic acid

Cat. No.: B072597

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These application notes provide a comprehensive overview of the synthetic utility of **4-oxohexanoic acid** as a versatile building block in the preparation of various pharmaceutical intermediates. The following sections detail the synthesis of key heterocyclic scaffolds, including pyridazinones and lactones, supported by experimental protocols, quantitative data, and visual diagrams of the synthetic workflows.

Introduction

4-Oxohexanoic acid, a bifunctional molecule containing both a ketone and a carboxylic acid, serves as a valuable precursor for a range of heterocyclic compounds with significant pharmacological potential. Its 1,4-dicarbonyl-like structure makes it an ideal substrate for cyclization reactions, leading to the formation of diverse molecular architectures relevant to drug discovery. This document focuses on two primary applications: the synthesis of dihydropyridazinones and the preparation of γ -lactones.

Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone

The reaction of γ -keto acids with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.^{[1][2]} These scaffolds are of considerable interest in medicinal chemistry due to their wide array of biological activities, including anti-

inflammatory, analgesic, antimicrobial, and cardiovascular effects.^{[3][4][5][6]} The ethyl group at the 6-position, derived from the n-propyl chain of **4-oxohexanoic acid**, can be crucial for modulating the pharmacological profile of the resulting molecule.

Experimental Protocol: Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone

Materials:

- **4-Oxohexanoic acid**
- Hydrazine hydrate (80% solution)
- Ethanol
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Beaker
- Buchner funnel and filter paper
- Recrystallization solvent (e.g., ethanol)

Procedure:

- To a solution of **4-oxohexanoic acid** (0.01 mole) in 20 mL of ethanol in a round-bottom flask, add 1 mL of 80% hydrazine hydrate.^[2]
- Heat the reaction mixture under reflux for 3 hours.^[2]
- After cooling the reaction mixture to room temperature, a solid product should precipitate.
- Collect the solid product by filtration using a Buchner funnel.

- Wash the crude product with a small amount of cold ethanol.
- Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield 6-ethyl-4,5-dihydro-3(2H)-pyridazinone as a crystalline solid.[2]

Quantitative Data:

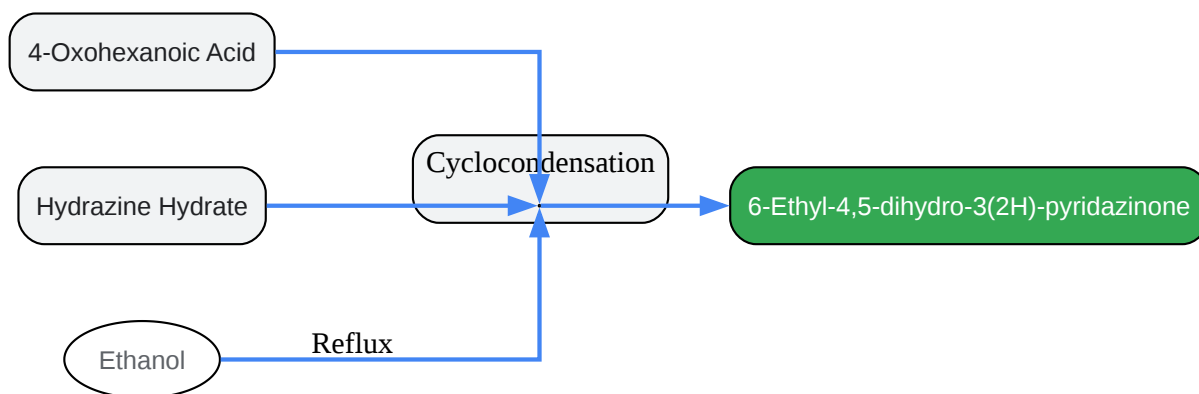
Reactant	Product	Yield	Melting Point	Reference
4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid	6-(4-methoxy-3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone	73%	152-153°C	[2]

Note: The provided quantitative data is for a structurally related compound synthesized using a similar protocol. Yields and melting points for 6-ethyl-4,5-dihydro-3(2H)-pyridazinone may vary.

Antimicrobial Activity of Pyridazinone Derivatives

Pyridazinone derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal strains.[3][4] Studies have shown that certain 6-substituted-3(2H)-pyridazinone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as various Candida species.[3] For instance, some derivatives have shown strong activity against *Enterobacter hormaechei* and *Acinetobacter baumannii*. [3] The antimicrobial efficacy of 6-ethyl-4,5-dihydro-3(2H)-pyridazinone would require specific testing to be determined.

Synthetic Workflow for 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone



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Caption: Synthesis of 6-Ethyl-4,5-dihydro-3(2H)-pyridazinone.

Synthesis of 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one

The reduction of the keto group in **4-oxohexanoic acid** followed by intramolecular cyclization (lactonization) provides access to γ -lactones. These structures are present in numerous natural products and pharmaceutical agents. The reduction can be achieved using various reducing agents, with sodium borohydride being a common and mild choice for converting ketones to secondary alcohols.^{[7][8][9]} The resulting γ -hydroxy acid can then undergo acid-catalyzed cyclization to form the stable five-membered lactone ring.^[10]

Experimental Protocol: Synthesis of 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one

Materials:

- **4-Oxohexanoic acid**
- Sodium borohydride (NaBH_4)
- Methanol or Ethanol (as solvent)

- Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

Procedure:

- Dissolve **4-oxohexanoic acid** in a suitable alcohol (e.g., methanol or ethanol) in a round-bottom flask and cool the solution in an ice bath.
- Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature below 25°C.
- After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitor by TLC).
- Carefully quench the reaction by the slow addition of dilute aqueous acid until the effervescence ceases. This step also catalyzes the lactonization.[10]
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one.
- Purify the product by column chromatography or distillation if necessary.

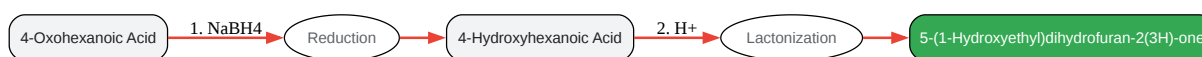
Quantitative Data:

While specific yield data for the reduction of **4-oxohexanoic acid** to 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one is not readily available in the searched literature, the reduction of aldehydes and ketones with sodium borohydride generally proceeds in high yields.

Potential Pharmacological Activity

Lactone-containing compounds exhibit a wide range of biological activities. For example, certain dihydrofuran-2-one derivatives have been investigated for their analgesic and antioxidant properties.[11] The specific pharmacological profile of 5-(1-hydroxyethyl)dihydrofuran-2(3H)-one would need to be determined through biological screening.

Synthetic Workflow for 5-(1-Hydroxyethyl)dihydrofuran-2(3H)-one



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Caption: Synthesis of a γ -lactone from **4-Oxohexanoic acid**.

Conclusion

4-Oxohexanoic acid is a readily available and versatile starting material for the synthesis of pharmaceutically relevant heterocyclic intermediates. The straightforward protocols for the preparation of dihydropyridazinones and γ -lactones highlight its utility in generating molecular diversity for drug discovery programs. Further exploration of the biological activities of these and other derivatives of **4-oxohexanoic acid** is warranted to fully realize their therapeutic potential.

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